molecular formula C16H21NO4S B14006526 Ethyl 2-(2-ethoxy-2-oxoethyl)-2-phenyl-1,3-thiazolidine-3-carboxylate CAS No. 41733-74-8

Ethyl 2-(2-ethoxy-2-oxoethyl)-2-phenyl-1,3-thiazolidine-3-carboxylate

Cat. No.: B14006526
CAS No.: 41733-74-8
M. Wt: 323.4 g/mol
InChI Key: JSDNKFIHPMCCKK-UHFFFAOYSA-N
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Description

2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester is a compound belonging to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of an ethoxycarbonyl group and a phenyl group attached to the thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction does not require any catalyst and can be performed efficiently in a biocompatible manner .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the preparation of aldehydes with labile esters in proximity to drive the reaction at neutral pH . This method ensures the stability of the thiazolidine product under physiological conditions .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes and 1,2-aminothiols. The reactions are typically carried out under physiological conditions without the need for toxic catalysts .

Major Products Formed

The major products formed from these reactions are stable thiazolidine derivatives, which are useful in various bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester is unique due to its specific functional groups, which provide enhanced stability and biocompatibility. Its ability to form stable thiazolidine rings under physiological conditions makes it particularly valuable for bioconjugation and biomedical applications .

Properties

CAS No.

41733-74-8

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-2-phenyl-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C16H21NO4S/c1-3-20-14(18)12-16(13-8-6-5-7-9-13)17(10-11-22-16)15(19)21-4-2/h5-9H,3-4,10-12H2,1-2H3

InChI Key

JSDNKFIHPMCCKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(N(CCS1)C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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